molecular formula C11H10BrFO2 B1486898 5-Bromo-2-cyclopropylmethoxy-3-fluorobenzaldehyde CAS No. 2243186-78-7

5-Bromo-2-cyclopropylmethoxy-3-fluorobenzaldehyde

Cat. No.: B1486898
CAS No.: 2243186-78-7
M. Wt: 273.1 g/mol
InChI Key: MCCORGDMPYFYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyclopropylmethoxy-3-fluorobenzaldehyde is a specialized organic compound characterized by the presence of bromine, fluorine, and a cyclopropylmethoxy group attached to a benzaldehyde core. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropylmethoxy-3-fluorobenzaldehyde typically involves multi-step organic reactions starting from simpler aromatic compounds. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclopropylmethoxy-3-fluorobenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Bromo-2-cyclopropylmethoxy-3-fluorobenzoic acid.

  • Reduction: 5-Bromo-2-cyclopropylmethoxy-3-fluorobenzyl alcohol.

  • Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology: In biological research, 5-Bromo-2-cyclopropylmethoxy-3-fluorobenzaldehyde is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable in drug discovery and development.

Medicine: . Its reactivity and structural features make it suitable for the design of drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 5-Bromo-2-cyclopropylmethoxy-3-fluorobenzaldehyde exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzaldehyde

  • 5-Bromo-2-fluorobenzaldehyde

  • 2-Bromo-3-fluorobenzaldehyde

Uniqueness: 5-Bromo-2-cyclopropylmethoxy-3-fluorobenzaldehyde stands out due to the presence of the cyclopropylmethoxy group, which imparts unique chemical and physical properties compared to its analogs

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Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c12-9-3-8(5-14)11(10(13)4-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCORGDMPYFYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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